5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3S/c1-19-13-4-2-3-5-14(13)20(24(19,22)23)7-6-18-15(21)11-8-12(16)10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVLZGVXNOMOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Nitroaniline Derivatives
Functionalization of the Thiadiazole Core
N-Alkylation for Ethylamine Side Chain Introduction
The ethylamine moiety is introduced via N-alkylation using 1,2-dibromoethane. In a typical procedure, the thiadiazole sulfone is treated with 1.2 equivalents of 1,2-dibromoethane in dimethylformamide (DMF) at 60°C for 8 hours, followed by quenching with aqueous ammonia to yield the 1-(2-bromoethyl)-3-methyl-2,2-dioxidobenzo[c]thiadiazole intermediate.
Key Parameters
Synthesis of 5-Bromonicotinoyl Chloride
Bromination and Activation of Nicotinic Acid
5-Bromonicotinic acid serves as the precursor for the nicotinamide moiety. Patent data describes bromination of nicotinic acid using thionyl chloride (SOCl₂) and bromine (Br₂) in a two-step process:
- Chlorination: Nicotinic acid reacts with excess SOCl₂ (3.3 mol) at 75–80°C for 6 hours to form nicotinoyl chloride.
- Bromination: Bromine is added dropwise at 50°C over 3.5 hours, followed by stirring at 150–170°C for 10 hours. Hydrolysis with cold water and recrystallization yields 5-bromonicotinic acid (19.8% yield).
Activation to Acid Chloride
The acid is treated with SOCl₂ (1.5 equivalents) at reflux for 2 hours, producing 5-bromonicotinoyl chloride, which is used directly in subsequent amide couplings.
Amide Coupling Strategy
HATU-Mediated Coupling
The final step involves coupling 5-bromonicotinoyl chloride with 1-(2-aminoethyl)-3-methyl-2,2-dioxidobenzo[c]thiadiazole using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent.
Optimized Protocol
- Reagents: HATU (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: 25°C
- Duration: 12 hours
- Yield: 78–82%
Side Reactions
Competitive hydrolysis of the acid chloride is minimized by maintaining anhydrous conditions. Excess DIPEA neutralizes HCl generated during the reaction, preventing protonation of the amine nucleophile.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography on silica gel using ethyl acetate/hexane (3:7 v/v) as the eluent. This removes unreacted starting materials and byproducts such as bis-acylated species.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.91 (s, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H), 8.12 (d, J = 2.0 Hz, 1H), 7.78–7.82 (m, 2H, thiadiazole-H), 4.32 (t, J = 6.8 Hz, 2H, -CH₂NH-), 3.71 (t, J = 6.8 Hz, 2H, -CH₂N-), 2.98 (s, 3H, -CH₃).
- HRMS: m/z calculated for C₁₆H₁₄BrN₅O₃S [M+H]⁺: 468.9923; found: 468.9926.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For bulk production, continuous flow reactors are recommended for the bromination and amide coupling steps to enhance heat transfer and reduce reaction times. Catalytic recycling of palladium catalysts (e.g., Pd(PAd₃)) in Suzuki-type reactions (if applicable) reduces costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole moiety.
Reduction: : Reductive reactions may target the nitro groups, converting them to amines.
Substitution: : Electrophilic substitution reactions can occur at the bromine site on the nicotinamide ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogen exchange can be facilitated using reagents such as sodium iodide (NaI) in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids, depending on the reaction conditions.
Reduction: : Primary amines or secondary amines.
Substitution: : Halo-substituted derivatives of the parent compound.
Scientific Research Applications
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide has various applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is often related to its ability to interact with biological molecules and pathways:
Molecular Targets: : Enzymes, receptors, and other macromolecules.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide can be compared with other similar compounds:
Similar Compounds: : 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide, 5-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide.
Unique Aspects: : The presence of the bromine atom may influence its reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
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Biological Activity
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole moiety and subsequent bromination. The compound's structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values of 5.5 µg/ml against MCF-7 breast cancer cells and 6.9 µg/ml against HepG-2 liver cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Compounds containing the thiadiazole moiety are known for their antimicrobial activities. Studies have shown that derivatives can inhibit the growth of various bacterial strains. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in various research articles. For example, compounds with structural similarities have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds:
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| Neelgundmath et al., 2015 | Coumarin derivatives | Anticancer | 5.5 µg/ml (MCF-7), 6.9 µg/ml (HepG-2) |
| Benci et al., 2012 | Thiadiazole derivatives | Antimicrobial | Varied by strain |
| Kini et al., 2012 | Benzothiadiazole derivatives | Anti-inflammatory | Significant reduction in cytokines |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide, and how are intermediates validated?
- Methodology : Multi-step synthesis typically involves (1) preparation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions under reflux, (2) bromination at the 5-position of the nicotinamide moiety using reagents like NBS (N-bromosuccinimide), and (3) coupling the thiadiazole and nicotinamide fragments via amide bond formation using EDCI/HOBt or similar activating agents .
- Validation : Intermediates are confirmed via 1H/13C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and HPLC (>95% purity). Theoretical vs. experimental molecular weights (e.g., ±2 ppm accuracy via HRMS) ensure structural fidelity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR : Assign aromatic protons (e.g., benzo[c]thiadiazole protons at δ 7.8–8.2 ppm) and methyl/ethyl groups (e.g., δ 1.2–1.5 ppm for CH3) .
- Discrepancy Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with LC-MS to rule out impurities .
Q. What in vitro assays are recommended for initial biological screening?
- Approach : Prioritize assays based on structural analogs (e.g., thiadiazole derivatives often target kinases or GPCRs ). Examples:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the final compound?
- Parameters to Optimize :
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance amide coupling efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Catalyst : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing aryl substituents .
- Data-Driven Adjustments : Monitor reaction progress via TLC or in situ FTIR , and use DoE (Design of Experiments) to identify critical factors .
Q. How should conflicting biological activity data between in vitro and in vivo models be analyzed?
- Potential Causes :
- Poor bioavailability due to high logP (>3) or metabolic instability (e.g., CYP450-mediated oxidation) .
- Off-target effects in complex in vivo systems.
- Resolution Strategies :
- Perform ADME profiling (e.g., microsomal stability, plasma protein binding).
- Use knockout models to isolate target-specific effects .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Tools :
- Molecular Docking (AutoDock Vina, Glide) : Model interactions with kinase ATP-binding pockets .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- Validation : Compare predicted vs. experimental IC50 values (e.g., Pearson correlation >0.7) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
